molecular formula C9H9N B13095959 2-(Cyclobut-1-en-1-yl)pyridine

2-(Cyclobut-1-en-1-yl)pyridine

Cat. No.: B13095959
M. Wt: 131.17 g/mol
InChI Key: QQIVKFMQAXFOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclobut-1-en-1-yl)pyridine is an organic compound that features a pyridine ring substituted with a cyclobutene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclobut-1-en-1-yl)pyridine can be achieved through a transition-metal-free strategy. One common method involves a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles. The reaction typically involves the treatment of N-Boc protected indoles with n-butyllithium, followed by the addition of cyclobutanone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclobut-1-en-1-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the cyclobutene ring or the pyridine moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of cyclobutane derivatives.

Scientific Research Applications

2-(Cyclobut-1-en-1-yl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2-(Cyclobut-1-en-1-yl)pyridine exerts its effects involves the interaction of its cyclobutene and pyridine moieties with various molecular targets. The compound can participate in intramolecular Boc-group transfer followed by intramolecular carbonate elimination/isomerization, leading to the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclobut-1-en-1-yl)pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(cyclobuten-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-2-7-10-9(6-1)8-4-3-5-8/h1-2,4,6-7H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIVKFMQAXFOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.